LogP and Topological Polar Surface Area (TPSA) Comparison: N-[4-(Piperidin-1-yl)phenyl]propanamide vs. N-Phenyl-N-(4-piperidinyl)propanamide (Norfentanyl)
The target compound, N-[4-(piperidin-1-yl)phenyl]propanamide, exhibits a calculated XLogP3-AA of 2.5 and a TPSA of 32.3 Ų [1]. In contrast, its close structural isomer, norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide), displays a higher calculated XLogP3-AA of 3.0 and an identical TPSA of 32.3 Ų [2]. This difference in lipophilicity, as quantified by a ΔXLogP of 0.5, is a direct consequence of the distinct connectivity of the piperidine and phenyl rings. The regiochemical arrangement in the target compound reduces overall lipophilicity compared to the N-phenyl-N-piperidinyl arrangement in norfentanyl.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; TPSA = 32.3 Ų |
| Comparator Or Baseline | Norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide, CAS 1609-66-1): XLogP3-AA = 3.0; TPSA = 32.3 Ų |
| Quantified Difference | ΔXLogP = 0.5; TPSA difference = 0 Ų |
| Conditions | In silico prediction using XLogP3 3.0 algorithm; TPSA computed via PubChem 2.2 |
Why This Matters
A lower logP value indicates reduced lipophilicity, which can be a critical factor for researchers optimizing aqueous solubility, minimizing non-specific binding, or improving oral bioavailability profiles in lead optimization.
- [1] PubChem. (2026). PubChem Compound Summary for CID 732500, N-(4-piperidinophenyl)propanamide. Retrieved April 22, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/301305-90-8 View Source
- [2] PubChem. (2026). PubChem Compound Summary for Norfentanyl (CID 259381). Retrieved April 22, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/259381 View Source
